![molecular formula C20H15ClN4O3S B2514039 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844454-96-2](/img/structure/B2514039.png)
1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₇ClN₂O₃S
- Molecular Weight : 376.9 g/mol
- CAS Number : 1286726-86-0
Quinoxaline derivatives often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzyme Activity : Many quinoxaline compounds act as enzyme inhibitors, targeting specific pathways involved in cell proliferation and survival.
- Antiviral Activity : Some derivatives have shown potential against viral infections by disrupting viral replication processes.
- Antimicrobial Properties : The sulfonamide moiety in these compounds enhances their ability to combat bacterial infections.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoxaline derivatives:
- A study indicated that certain quinoxaline sulfonamide derivatives displayed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 4.75 μg/mL .
- The structure-activity relationship (SAR) revealed that modifications such as the introduction of a carboxylic acid group can enhance antitumor activity significantly .
Antimicrobial Activity
Quinoxaline derivatives have also been assessed for their antimicrobial properties:
- Research demonstrated that specific compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a zone of inhibition (ZOI) of 8 mm against Staphylococcus aureus and other strains .
- The presence of electron-withdrawing groups such as chlorine was found to be critical in enhancing antimicrobial efficacy .
Antiviral Activity
Quinoxaline derivatives have been investigated for their antiviral properties:
- A systematic review found that some quinoxaline compounds displayed activity against Hepatitis B virus (HBV), although high cytotoxicity was noted at effective concentrations .
Study on Antitumor Effects
In a recent study published in MDPI, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer activities against several tumor cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent .
Study on Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of various quinoxaline derivatives for antibacterial activity. The results showed that certain modifications led to enhanced ZOI against multiple bacterial strains, confirming the importance of structural variations in determining biological efficacy .
Summary Table of Biological Activities
Activity Type | Compound Example | IC50 Value (µg/mL) | Notable Findings |
---|---|---|---|
Antitumor | Quinoxaline derivative A | 0.5 | Higher efficacy than doxorubicin |
Antimicrobial | Quinoxaline derivative B | N/A | ZOI of 8 mm against S. aureus |
Antiviral | Quinoxaline derivative C | N/A | Active against HBV with high cytotoxicity |
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, quinoxaline sulfonamide derivatives have shown promising results against Leishmania species, with certain analogs demonstrating IC50 values as low as 3.1 µM, indicating potent antileishmanial activity .
Antiviral Properties
Quinoxaline derivatives are also being investigated for their antiviral properties. Compounds similar to this compound have been reported to inhibit viral replication effectively. A notable study indicated that specific quinoxaline hybrids exhibited strong inhibitory effects against the H1N1 influenza virus with an IC50 of 0.2164 μM while maintaining a high safety profile in non-cancerous cells . This suggests potential for further development in antiviral therapies.
Anticancer Activity
The anticancer properties of quinoxaline derivatives are well-documented. Research has shown that compounds related to this compound possess significant antiproliferative effects against various cancer cell lines. For example, derivatives tested against human HCT-116 and MCF-7 cell lines demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights their potential as candidates for cancer therapeutics.
Anti-inflammatory Effects
Another area of application for quinoxaline derivatives is in anti-inflammatory treatments. Certain compounds have shown the ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The incorporation of specific chemical moieties into the quinoxaline structure has been associated with enhanced anti-inflammatory activity, making these compounds valuable for developing treatments for inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that enhance its biological activity and solubility profiles. Techniques such as cyclo-condensation and modifications using sulfonyl chlorides have been employed to create analogs with improved pharmacological properties .
属性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-5-3-7-16(11-14)29(26,27)25-13-24(12-15-6-4-10-28-15)19-20(25)23-18-9-2-1-8-17(18)22-19/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJVTDVLIIZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。